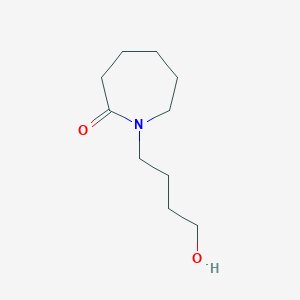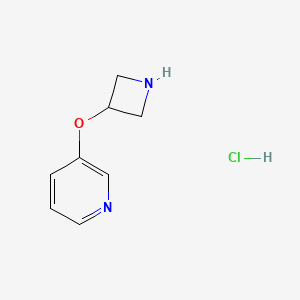
6-Nitroquinolin-4(3h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Nitroquinolin-4(3H)-one: is a heterocyclic organic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a nitro group at the 6th position and a keto group at the 4th position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroquinolin-4(3H)-one typically involves the nitration of quinolin-4-one. One common method includes the following steps:
Nitration: Quinolin-4-one is treated with a mixture of concentrated nitric acid and sulfuric acid at low temperatures (around -15 to 0 °C) to introduce the nitro group at the 6th position.
Isolation: The reaction mixture is then poured into ice-water, and the precipitated product is collected by filtration and dried under vacuum.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 6-Nitroquinolin-4(3H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form quinolin-4,6-dione derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide, elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, acidic or basic conditions.
Major Products Formed:
Reduction: 6-Aminoquinolin-4(3H)-one.
Substitution: Various substituted quinolin-4(3H)-one derivatives.
Oxidation: Quinolin-4,6-dione derivatives.
科学的研究の応用
Chemistry: 6-Nitroquinolin-4(3H)-one is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an antimicrobial and antitumor agent. Its derivatives have shown promising activity against various bacterial and cancer cell lines.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They are explored as candidates for the development of new drugs targeting specific diseases, including infections and cancer.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications.
作用機序
The mechanism of action of 6-Nitroquinolin-4(3H)-one and its derivatives involves interactions with specific molecular targets. For example, its antimicrobial activity is attributed to the inhibition of bacterial enzymes and disruption of cell wall synthesis. In cancer research, the compound’s antitumor effects are linked to the inhibition of key signaling pathways involved in cell proliferation and survival.
類似化合物との比較
6-Aminoquinolin-4(3H)-one: Similar structure but with an amino group instead of a nitro group.
Quinolin-4(3H)-one: Lacks the nitro group at the 6th position.
Quinolin-4,6-dione: Contains two keto groups at the 4th and 6th positions.
Uniqueness: 6-Nitroquinolin-4(3H)-one is unique due to the presence of both a nitro group and a keto group in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H6N2O3 |
|---|---|
分子量 |
190.16 g/mol |
IUPAC名 |
6-nitro-3H-quinolin-4-one |
InChI |
InChI=1S/C9H6N2O3/c12-9-3-4-10-8-2-1-6(11(13)14)5-7(8)9/h1-2,4-5H,3H2 |
InChIキー |
LNTXADAGZCZXGO-UHFFFAOYSA-N |
正規SMILES |
C1C=NC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


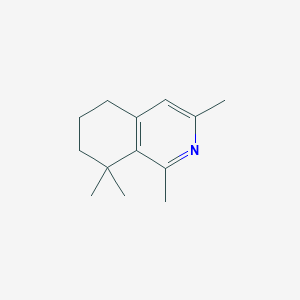

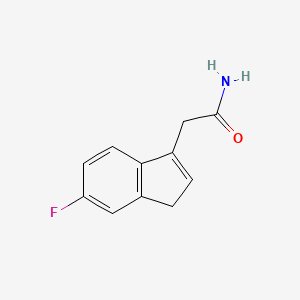
![2-Amino-5,7-dimethylimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B11906995.png)


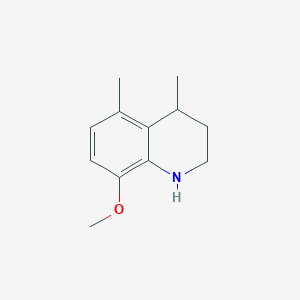

![7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline](/img/structure/B11907032.png)
